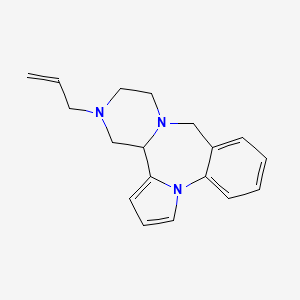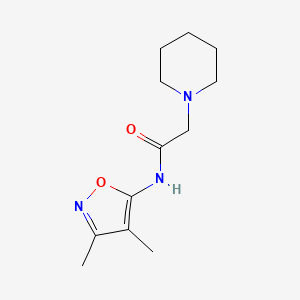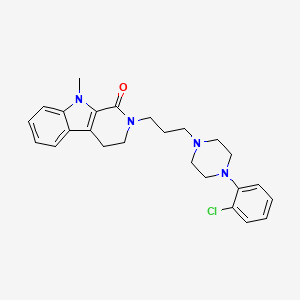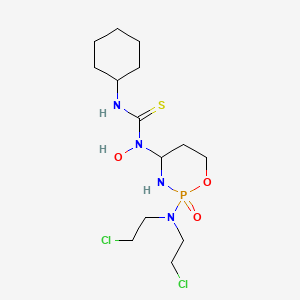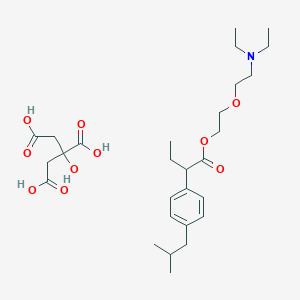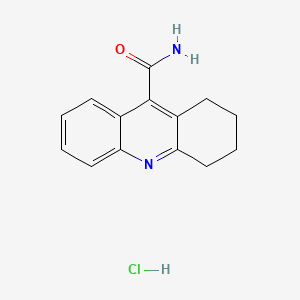
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of acridine with carboxylic acid derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as filtration, distillation, and recrystallization to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield acridine-9-carboxylic acid derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .
科学的研究の応用
作用機序
The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride involves its interaction with biological macromolecules. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can have therapeutic effects in conditions such as Alzheimer’s disease . Additionally, the compound can intercalate into DNA, disrupting the function of DNA-related enzymes and processes .
類似化合物との比較
Similar Compounds
Acriflavine: This compound is an acridine derivative used as an antibacterial agent and disinfectant.
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-, hydrochloride is unique due to its specific chemical structure, which allows it to interact with a variety of biological targets.
特性
CAS番号 |
113106-76-6 |
|---|---|
分子式 |
C14H15ClN2O |
分子量 |
262.73 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroacridine-9-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,15,17);1H |
InChIキー |
KGEVJNNMISUMDE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


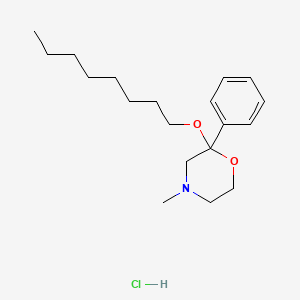

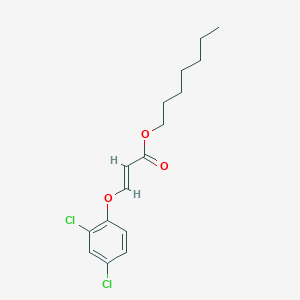
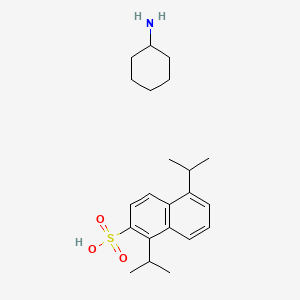
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)


